Myristoyl tripeptide-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

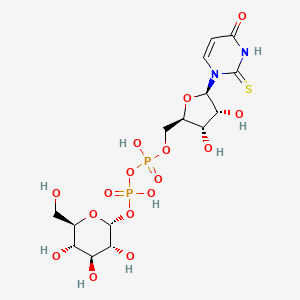

Myristoyl tripeptide-1 is a peptide.

Aplicaciones Científicas De Investigación

Permeation Studies

Myristoyl tripeptide-1, similar to acylated dipeptides like Myristoyl-Tryptophan-Leucine (Myr-Trp-Leu), has been studied for its permeation characteristics. Research on Myr-Trp-Leu using pig buccal mucosa revealed that despite its lipophilicity, it does not readily penetrate across membranes but accumulates in epithelial and connective tissues. This accumulation depends on solvent presence, like ethanol, which also raised questions about the solvent's effect on tissue integrity (Veuillez et al., 2002).

Role in Protein Function and Disease

Myristoylation, the process of attaching myristic acid to proteins (a feature of myristoyl tripeptides), plays a crucial role in protein function. It facilitates protein-membrane and protein-protein interactions and is vital in signaling pathways, oncogenesis, and viral replication. Myristoylation’s role in post-translational modifications, particularly during apoptosis, has been recognized as significant in health and disease (Martin et al., 2011).

Enzymology and Biology of N-Myristoylation

Understanding the enzymology and biology of N-myristoylation, which involves the attachment of myristoyl groups to proteins, has advanced significantly. This process is crucial for the survival of various organisms and plays a role in fungal pathogenesis. Variations in substrate specificity of the enzyme N-myristoyltransferase among different species have been explored (Farazi et al., 2001).

Protein Labeling and Detection

Myristoylated proteins, including those with myristoyl tripeptides, have been targeted for labeling and detection. A study introduced a methodology for enzymatic labeling of proteins via N-terminal tagging, utilizing myristoylation. This method can be applied to explore native myristoylation and the activity of N-myristoyltransferases (Heal et al., 2011).

Mass Spectrometry Analysis

The use of mass spectrometry to analyze myristoylated peptides, including myristoyl tripeptides, has been a topic of research. Studies have focused on identifying the consistent neutral loss of the myristoyl group in both N-terminally and internally myristoylated peptides, which aids in determining the myristoylation status of proteins (Chen et al., 2004).

Propiedades

Número CAS |

748816-12-8 |

|---|---|

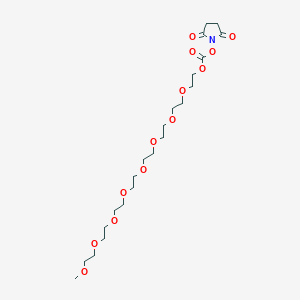

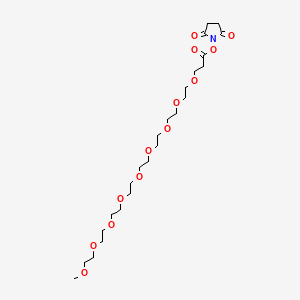

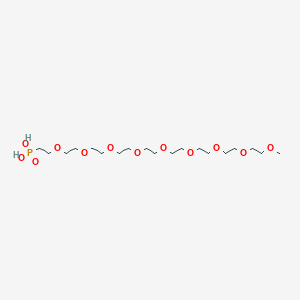

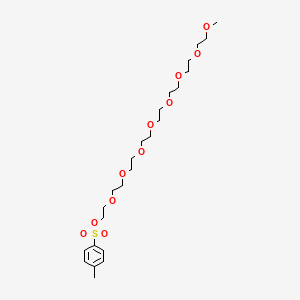

Fórmula molecular |

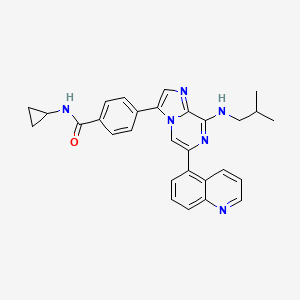

C28H50N6O5 |

Peso molecular |

550.74 |

Nombre IUPAC |

tetradecanoylglycyl-L-histidyl-L-lysine |

InChI |

InChI=1S/C28H50N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-16-25(35)31-20-26(36)33-24(18-22-19-30-21-32-22)27(37)34-23(28(38)39)15-13-14-17-29/h19,21,23-24H,2-18,20,29H2,1H3,(H,30,32)(H,31,35)(H,33,36)(H,34,37)(H,38,39)/t23-,24-/m0/s1 |

Clave InChI |

VXBPJKVVVMDBGY-ZEQRLZLVSA-N |

SMILES |

NCCCC[C@@H](C(O)=O)NC([C@H](CC1=CNC=N1)NC(CNC(CCCCCCCCCCCCC)=O)=O)=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Myristoyl tripeptide-1; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)

![4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid](/img/structure/B609316.png)